Pentanamide, N-4-piperidinyl-2-propyl-
Overview
Description
Pentanamide, N-4-piperidinyl-2-propyl- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-4-piperidinyl-2-propyl- involves the formation of the piperidine ring and subsequent functionalization. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diene with a nickel catalyst can lead to the formation of the piperidine ring .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and annulation. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-4-piperidinyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pentanamide, N-4-piperidinyl-2-propyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects due to its presence in various pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pentanamide, N-4-piperidinyl-2-propyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentanamide, N-4-piperidinyl-2-propyl- include other piperidine derivatives such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
Pentanamide, N-4-piperidinyl-2-propyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-piperidin-4-yl-2-propylpentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-11(6-4-2)13(16)15-12-7-9-14-10-8-12/h11-12,14H,3-10H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQXYXFSZUDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156011 | |
Record name | Pentanamide, N-4-piperidinyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128960-11-2 | |
Record name | Pentanamide, N-4-piperidinyl-2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128960112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide, N-4-piperidinyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.